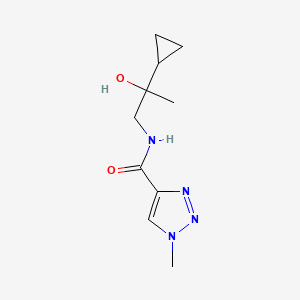

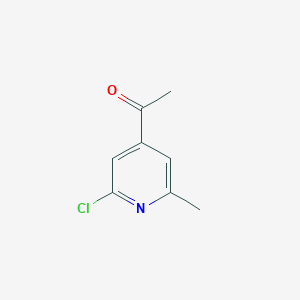

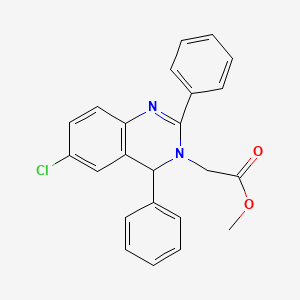

![molecular formula C9H7F2N3O B2436062 5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine CAS No. 1504754-13-5](/img/structure/B2436062.png)

5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two fluorine atoms attached .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction . The difluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the difluorophenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

As an organic compound containing an oxadiazole ring, this compound could potentially undergo a variety of chemical reactions. These might include reactions at the oxadiazole ring, such as ring-opening reactions, or reactions involving the difluorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring and the difluorophenyl group could affect its polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Characterization

- The compound has been synthesized and characterized in several studies, highlighting its importance in chemical research. A notable work includes the synthesis and characterization of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, which were evaluated for their antimicrobial and antioxidant activities. These derivatives showed promising results, with one compound exhibiting significant antibacterial, antifungal, radical scavenging, and ferric ions (Fe3+) reducing activities (Saundane, Verma, & Katkar, 2013).

Antimicrobial and Anti-Proliferative Activities

- The antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole N-Mannich bases were explored in a study. The synthesized compounds displayed significant inhibitory activities against pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Moreover, they exhibited potent anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).

Synthesis of Heterocyclic Compounds

- The compound also plays a crucial role in the synthesis of new heterocyclic compounds. A study focused on synthesizing and characterizing new heterocyclic fused rings compounds based on 5-Aryl-1,3,4-Oxadiazole. The synthesized compounds were characterized using various techniques, showing the versatility and importance of 1,3,4-oxadiazole derivatives in synthetic chemistry (Abbas, Hussain, & Shakir, 2017).

Photochemical Methodologies

- 5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is also used in photochemical methodologies. For instance, a photochemical approach was employed for the synthesis of 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles, demonstrating the compound's relevance in photochemical reactions and synthesis of fluorinated heterocycles (Buscemi, Pace, & Vivona, 2000).

Mechanism of Action

Target of Action

It is known to interact with various cytochrome proteins, including cytochrome c1, heme protein, mitochondrial, cytochrome b, and several subunits of the cytochrome b-c1 complex .

Mode of Action

It is suggested that it interacts with its targets, leading to changes in their function

Biochemical Pathways

Given its interaction with cytochrome proteins, it may influence electron transport and oxidative phosphorylation

Result of Action

Given its interaction with cytochrome proteins, it may influence cellular energy production . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(3,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3O/c10-6-2-1-5(3-7(6)11)4-8-13-9(12)14-15-8/h1-3H,4H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERHJAVVPHTSLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=NC(=NO2)N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

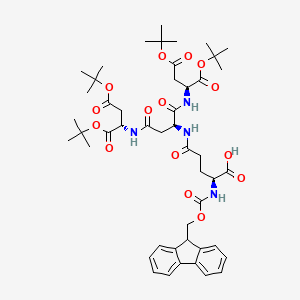

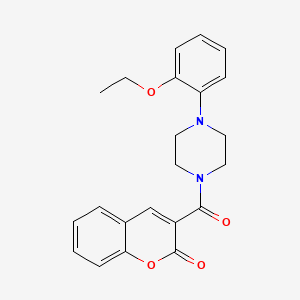

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2435985.png)

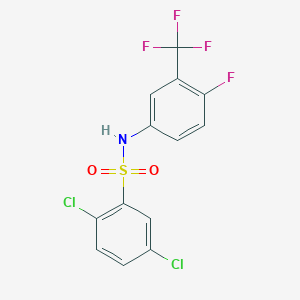

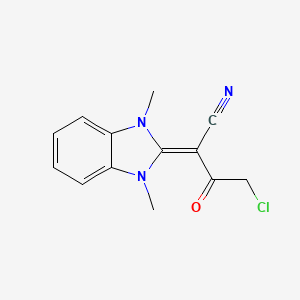

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435989.png)

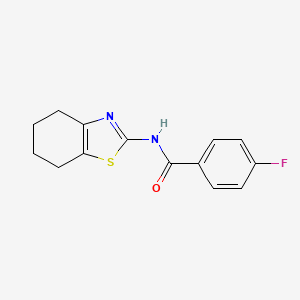

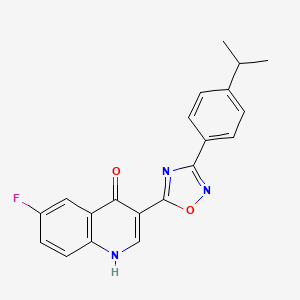

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2435999.png)

![N-(3-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2436001.png)